H-Leu-leu-phe-OH
Overview
Description
Leu-Leu-Phe is a peptide.
Scientific Research Applications
Peptide Chemistry and Degradation Studies : The peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)(2), closely related to H-Leu-leu-phe-OH, is a potent inhibitor of the 20S proteasome and an anticancer agent. Its stability and degradation pathways have been studied, revealing oxidative degradation as a major pathway (Wu, Waugh, & Stella, 2000).
Biochemical Studies on Enkephalin and Related Fragments : Research on Leu-enkephalin, a compound containing the sequence of this compound, has provided insights into the chemical shifts and line widths of carboxyl and amino terminal groups in aqueous solutions. This aids in understanding the solvation and conformational changes in peptides (Karayannis, Gerothanassis, Sakarellos-Daitsiotis, Sakarellos, & Marraud, 1990).
Enzymatic Activity and Hydrolysis : Studies have shown that enkephalins, including Leu-enkephalin, are subject to enzymatic hydrolysis which can regulate their function in the nervous system. This research is crucial for understanding the physiological role of these peptides (Vogel & Altstein, 1977).
Reactivity Studies in Peptides : The reactivity of CH groups in a Leu dipeptide to OH radical abstraction was studied, providing insights into peptide bond formation and stability (Scheiner & Kar, 2010).
Peptide Synthesis and Molecular Interaction : Research on synthetic peptides including this compound analogs has been conducted to understand their interactions and activities. This includes studies on molecular conformation and activity in relation to enzyme inhibition or receptor activation (Gavuzzo et al., 2009).
Peptide Bond Synthesis Catalysis : Thermolysin-catalyzed coupling between Cbz-Phe-OH and Leu-NH2 was examined to achieve a high yield in peptide synthesis. This research provides insights into the efficiency and specificity of peptide bond synthesis (Oka & Morihara, 1980).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-13(2)10-16(22)19(25)23-17(11-14(3)4)20(26)24-18(21(27)28)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGNBKMIJHOHL-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428627 | |
Record name | AG-G-96132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74479-02-0 | |
Record name | AG-G-96132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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